molecular formula C8H8FNO B071505 N-(3-fluorobenzyl)formamide CAS No. 180207-86-7

N-(3-fluorobenzyl)formamide

Cat. No.: B071505
CAS No.: 180207-86-7
M. Wt: 153.15 g/mol
InChI Key: KOWSBYDGBOMGAC-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)formamide is an organic compound with the molecular formula C8H8FNO It consists of a formamide group attached to a 3-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-fluorobenzyl)formamide can be synthesized through the formylation of 3-fluorobenzylamine. One common method involves the reaction of 3-fluorobenzylamine with formic acid under solvent-free conditions. The reaction is typically carried out at elevated temperatures to facilitate the formation of the formamide bond .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of formylating agents such as formic acid or formates in the presence of catalysts. The process can be optimized for higher yields and efficiency by employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorobenzyl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-fluorobenzyl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-fluorobenzyl)formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, while the fluorobenzyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-benzylformamide
  • N-(4-fluorobenzyl)formamide
  • N-(2-fluorobenzyl)formamide

Uniqueness

N-(3-fluorobenzyl)formamide is unique due to the position of the fluorine atom on the benzyl ring. This specific positioning can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4,6H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWSBYDGBOMGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442979
Record name N-(3-fluorobenzyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180207-86-7
Record name N-(3-fluorobenzyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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